Peridinin

Übersicht

Beschreibung

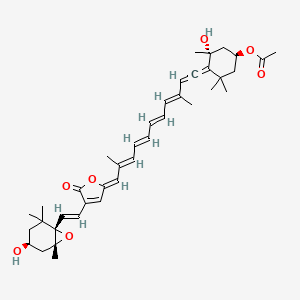

Peridinin: ist ein lichtempfindliches Apocarotinoid-Pigment, das im this compound-Chlorophyll-Protein-Komplex in Dinoflagellaten vorkommt, insbesondere in Arten wie Amphidinium carterae . Es spielt eine entscheidende Rolle in der Photosynthese, indem es blaugrünes Licht im Bereich von 470-550 nm absorbiert, das außerhalb des Bereichs liegt, der für Chlorophyllmoleküle zugänglich ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann aus den Thylakoidmembranen von Dinoflagellaten wie Amphidinium carterae extrahiert werden. Der Extraktionsprozess beinhaltet die Hochleistungsflüssigchromatographie (HPLC) ausgestattet mit einem Photodiodenarray-Detektor und einer YMC-Carotenoid C30-Säule .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Kultivierung von this compound-produzierenden marinen Dinoflagellaten wie Symbiodinium voratum in Biofilm-Photobioreaktoren. Diese Reaktoren minimieren die hydrodynamischen Scherkräfte, wodurch höhere Wachstumsraten und maximale Biomasseerträge erzielt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Peridinin can be extracted from the thylakoid membranes of dinoflagellates like Amphidinium carterae. The extraction process involves high-performance liquid chromatography (HPLC) equipped with a photodiode array detector and a YMC-Carotenoid C30 column .

Industrial Production Methods: Industrial production of this compound involves the cultivation of this compound-producing marine dinoflagellates such as Symbiodinium voratum in biofilm photobioreactors. These reactors minimize hydrodynamic shear forces, allowing for higher growth rates and maximal biomass yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Peridinin durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Es ist ein potenter Inhibitor der nicht-enzymatischen Bilayer-Lipidperoxidation in Liposomen und primären menschlichen Endothelzellen .

Häufige Reagenzien und Bedingungen: Die Reaktionen, die this compound betreffen, erfordern oft spezifische Bedingungen, um seine Stabilität und Wirksamkeit zu erhalten. Zum Beispiel ist es in die hydrophobe Kernregion von POPC-Membranen eingebettet und erstreckt sich über diese, wodurch seine effektive Molarität am Ort der Lipidperoxidationsreaktionen maximiert wird .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Lipidperoxidationsinhibitoren, die entscheidend sind, um oxidativen Schaden in biologischen Systemen zu verhindern .

Wissenschaftliche Forschungsanwendungen

Chemie: Peridinin wird aufgrund seiner einzigartigen spektralen Eigenschaften als Fluoreszenzmarker in der Durchflusszytometrie und Mikroskopie verwendet .

Biologie: In der biologischen Forschung wird this compound für seine Rolle in der Photosynthese und seine Wechselwirkung mit Chlorophyllmolekülen im this compound-Chlorophyll-Protein-Komplex untersucht .

Medizin: this compound hat sich als potenzieller Antikrebs- und Entzündungshemmer gezeigt. Es zeigt antioxidative Eigenschaften und es wurde festgestellt, dass es die Adhäsion von Monozyten an Endothelzellen blockiert, ein wichtiger Schritt in der Atherogenese .

Industrie: Im industriellen Bereich wird this compound aufgrund seiner lichtempfindlichen und antioxidativen Eigenschaften bei der Entwicklung neuer Medikamente und Kosmetika eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es blaugrünes Licht absorbiert und Energie mit hoher Effizienz auf Chlorophyllmoleküle überträgt. Dieser Prozess beinhaltet die Bildung eines intramolekularen Ladungstransferzustands, der durch ein großes Dipolmoment gekennzeichnet ist . In biologischen Systemen wirkt this compound als potenter Inhibitor der Lipidperoxidation, indem es in den hydrophoben Kern von Zellmembranen eingebettet ist .

Wirkmechanismus

Peridinin exerts its effects by absorbing blue-green light and transferring energy to chlorophyll molecules with high efficiency. This process involves the formation of an intramolecular charge transfer state, characterized by a large dipole moment . In biological systems, this compound acts as a potent inhibitor of lipid peroxidation by embedding within the hydrophobic core of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: Die einzigartige Fähigkeit von this compound, blaugrünes Licht zu absorbieren, und seine hohe Effizienz in der Energieübertragung auf Chlorophyllmoleküle machen es von anderen Carotinoiden unterscheidbar. Zusätzlich unterstreichen seine starken hemmenden Wirkungen auf die Lipidperoxidation und seine Rolle bei der Verhinderung von oxidativem Schaden seine Einzigartigkeit .

Eigenschaften

InChI |

InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20-/t17?,30-,32-,37+,38+,39-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRDHEJRPVSJFM-VSWVFQEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C=C=C4[C@](C[C@H](CC4(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903948 | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33281-81-1 | |

| Record name | Peridinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peridinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.